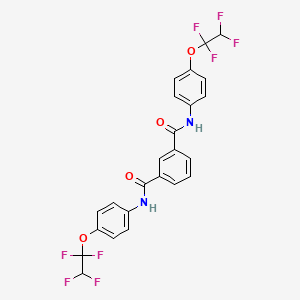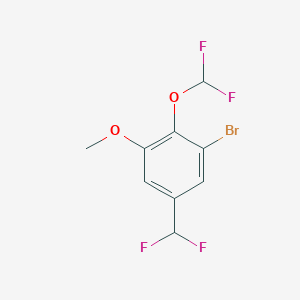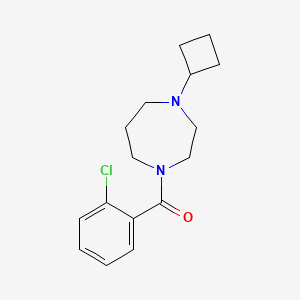
(2-Chlorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Intramolecular and Intermolecular Reactivity
A study explored the reactivity of localized singlet diradicals, providing insights into the chemical behavior of complex organic compounds, which can be relevant for understanding the reactivity of (2-Chlorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone (Abe et al., 2000).
Synthesis and Reaction of Cyclic Compounds
Research on the preparation and reactions of novel cyclic β-oxosulphonium salts might inform the synthesis approaches and potential reactions of similar complex molecules like (2-Chlorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone (Flowers et al., 1981).
Biotransformation in Pharmaceutical Synthesis
A study on the production of a chiral intermediate of the anti-allergic drug Betahistine using a Kluyveromyces sp. highlights the potential of biotransformation in synthesizing complex chemical intermediates, possibly applicable to (2-Chlorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone (Ni et al., 2012).
Organic Donor-Acceptor Molecules
A study on a new organic donor-acceptor molecule demonstrates the potential of such molecules in applications like luminescence switching, which may be relevant for the research on (2-Chlorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone (Wen et al., 2021).
Synthesis and Biological Activities
Research on the synthesis and biological activities of various phenyl bicyclo methanone derivatives provides insights into the possible biological applications and synthetic methods that could be applicable to the study of (2-Chlorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone (Thirunarayanan, 2016).
Propriétés
IUPAC Name |
(2-chlorophenyl)-(4-cyclobutyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O/c17-15-8-2-1-7-14(15)16(20)19-10-4-9-18(11-12-19)13-5-3-6-13/h1-2,7-8,13H,3-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEXFTYEAMLBOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

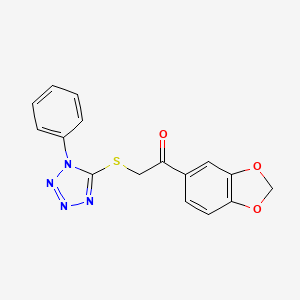
![2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B2579432.png)
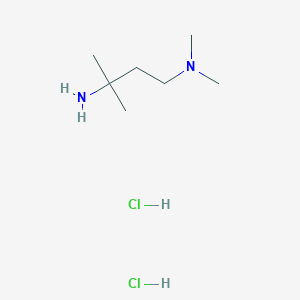
![(4-((4-chlorobenzyl)thio)-2-(3-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2579434.png)
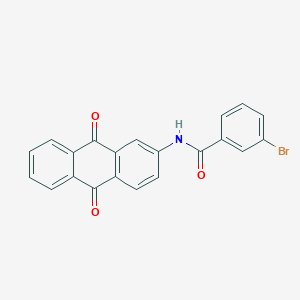
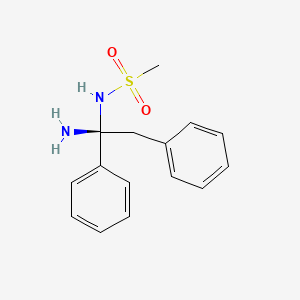
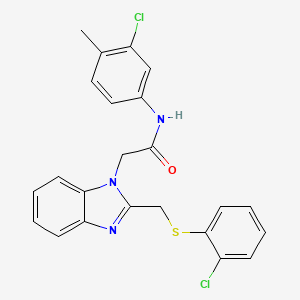
![3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(4-methylphenyl)ethyl]propanamide](/img/structure/B2579441.png)
![(2-Methylbenzo[D]oxazol-5-YL)boronic acid](/img/structure/B2579443.png)
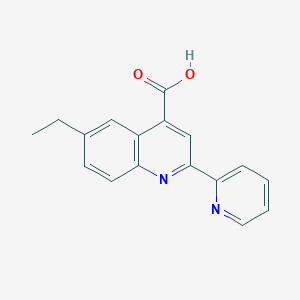
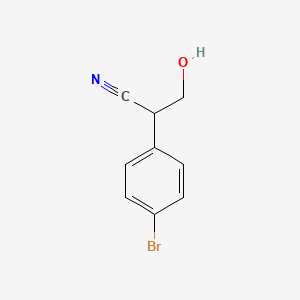
![N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]furan-2-carboxamide](/img/structure/B2579450.png)
